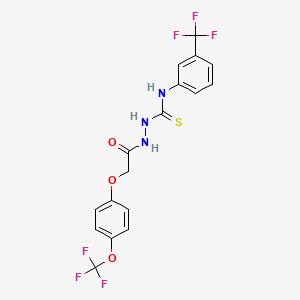![molecular formula C20H19N5O2 B2490057 N-(3-ethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide CAS No. 1207026-48-9](/img/structure/B2490057.png)
N-(3-ethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-ethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide" belongs to a class of chemicals known for their potential pharmacological activities, particularly as H1-antihistaminic agents. This category of compounds has been extensively studied for their synthesis methods, molecular structures, and potential applications in treating conditions mediated by histamine release, such as allergies and bronchospasm.
Synthesis Analysis
The synthesis of related triazoloquinazolinone derivatives typically involves the cyclization of hydrazinoquinazolinone precursors with various one-carbon donors. An innovative route for preparing the starting material from ethyl or methyl aniline has been described, leading to improved yields of the final compounds (Alagarsamy et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds in this class has been elucidated through various spectroscopic techniques, including IR, 1H-NMR, and mass spectral data. For some derivatives, single-crystal X-ray diffraction methods have confirmed their structural attributes, providing insights into their three-dimensional conformation and potential interaction with biological targets (Yang & Bao, 2017).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, facilitating the introduction of different substituents into the triazoloquinazolinone core. Such modifications have been explored to optimize their pharmacological profiles, including H1-antihistaminic efficacy and sedative properties. The versatility in chemical reactions also allows for the exploration of these compounds in diverse biological applications (Alagarsamy et al., 2008).
Physical Properties Analysis
The physical properties, such as solubility and stability, of triazoloquinazolinone derivatives are crucial for their formulation and delivery as potential therapeutic agents. While specific details on "this compound" are not directly available, related compounds have been shown to possess favorable properties for drug development.
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with biological targets, are influenced by the substituents on the triazoloquinazolinone scaffold. These properties are critical for the compounds' mechanism of action, particularly their ability to bind to and inhibit the activity of histamine receptors, thereby preventing histamine-mediated physiological effects (Alagarsamy et al., 2005).
科学的研究の応用
Novel H1-Antihistaminic Agents
Research has demonstrated that derivatives of the [1,2,4]triazolo[4,3-a]quinazolin-5-one class, which shares a structural resemblance to "N-(3-ethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide," exhibit promising H1-antihistaminic activity. These compounds have been synthesized through innovative routes and tested for in vivo H1-antihistaminic activity on guinea pigs. Notably, certain derivatives have shown significant protection against histamine-induced bronchospasm with negligible sedation compared to standard antihistamines, positioning them as potential leads for the development of new H1-antihistaminic drugs (Alagarsamy et al., 2009).
Antimicrobial and Anticancer Activity
The synthesis and evaluation of N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides have been conducted, revealing that these compounds exhibit antimicrobial activity against a variety of bacteria and fungi. Further in silico molecular docking studies suggest potential mechanisms for this activity. Moreover, quantitative structure–activity relationship (QSAR) models have been developed to predict antimicrobial activity, indicating a structured approach to designing compounds with enhanced efficacy (Antypenko et al., 2017).
Synthesis Methods and Chemical Reactivity
Innovative synthetic routes have been developed for the preparation of [1,2,4]triazolo-annelated quinazolines, showcasing the versatility of phenyl-substituted 2-alkoxy(methylsulfanyl)-1,2,4-triazolo[1,5-a]quinazolines. These methods provide access to a broad array of derivatives through reactions like thionation, chlorination, and subsequent treatments with multifunctional nucleophiles. This research highlights the compound class's significant synthetic flexibility and potential for generating diverse biological activities (Al-Salahi, 2010).
作用機序
Target of Action
Compounds with similar structures, such as triazoloquinazolines, have been found to interact with various enzymes and receptors . For instance, some triazoloquinazolines have been identified as inhibitors of the PCAF bromodomain , which plays a crucial role in gene expression and is a potential therapeutic target for cancer .
Mode of Action
For instance, some triazoloquinazolines have been found to intercalate DNA , which can lead to substantial changes in DNA structure and potentially inhibit DNA replication and transcription . Other triazoloquinazolines have been found to inhibit the PCAF bromodomain , which could potentially disrupt gene expression and exert anti-cancer effects .
Biochemical Pathways
For instance, some triazoloquinazolines have been found to inhibit the PCAF bromodomain , which could potentially disrupt gene expression and exert anti-cancer effects . Other triazoloquinazolines have been found to intercalate DNA , which can lead to substantial changes in DNA structure and potentially inhibit DNA replication and transcription .
Pharmacokinetics
In silico studies have suggested that similar compounds may have good binding affinities and high levels of drug-likeness , which could potentially influence their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
For instance, some triazoloquinazolines have been found to exhibit cytotoxic effects against various cancer cell lines . Other triazoloquinazolines have been found to exhibit antibacterial and antitubercular activities .
特性
IUPAC Name |
N-(3-ethylphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-3-14-7-5-8-15(10-14)22-17(26)11-25-20(27)24-12-21-18-13(2)6-4-9-16(18)19(24)23-25/h4-10,12H,3,11H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOTZPUFFHHATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=NC4=C(C=CC=C4C3=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

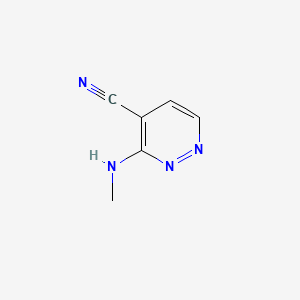
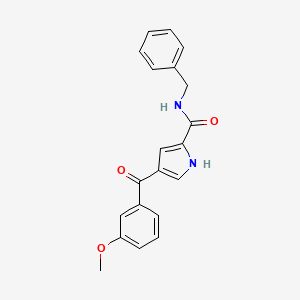
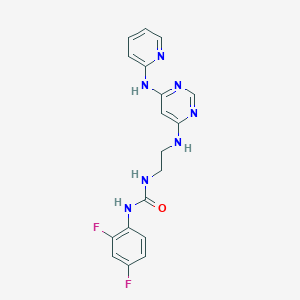


![N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2489982.png)
![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2489983.png)
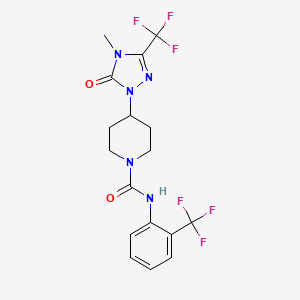

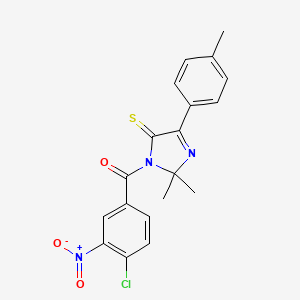
![5-methyl-N-(3-methylphenyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2489988.png)
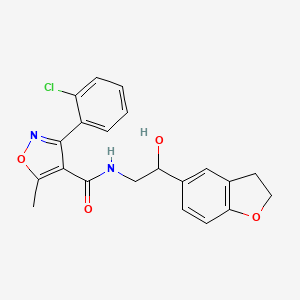
![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2489990.png)
